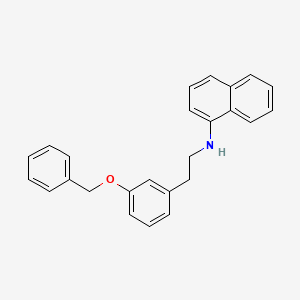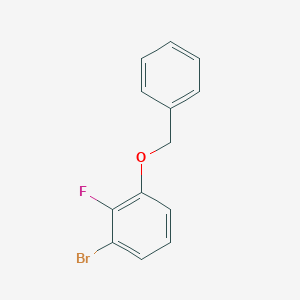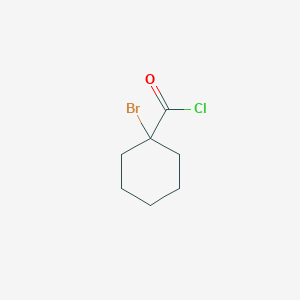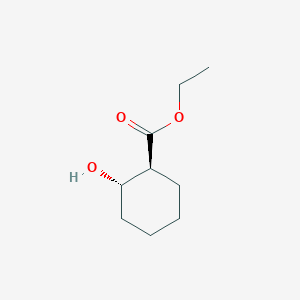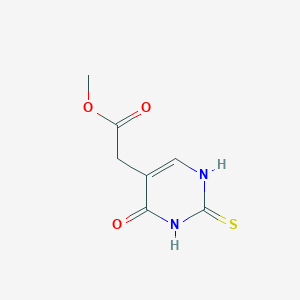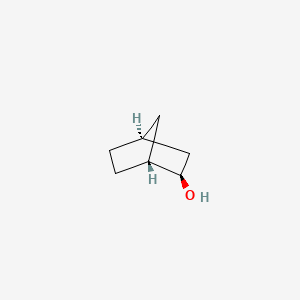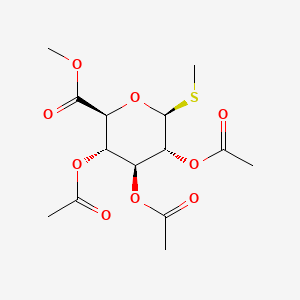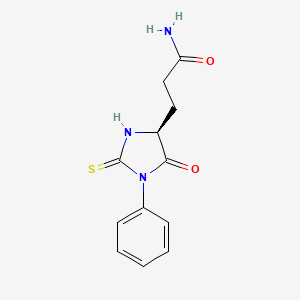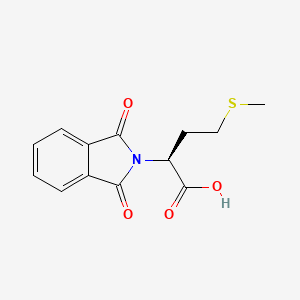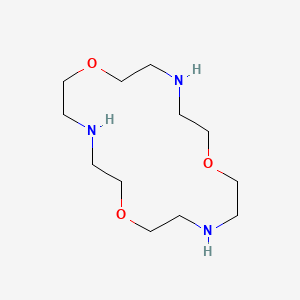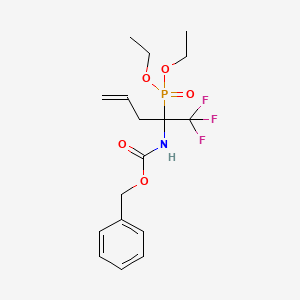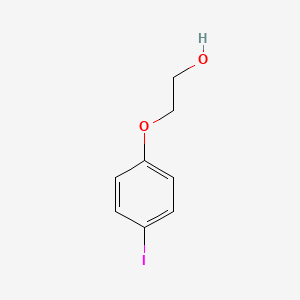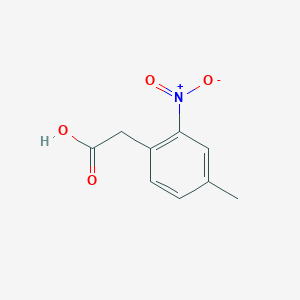
4-nitro-N-(2-phenoxyethyl)benzenesulfonamide
Vue d'ensemble
Description
4-nitro-N-(2-phenoxyethyl)benzenesulfonamide: is a chemical compound with the molecular formula C₁₅H₁₄N₂O₄S. It is a derivative of benzenesulfonamide, featuring a nitro group and a phenoxyethyl group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(2-phenoxyethyl)benzenesulfonamide typically involves the following steps:
Nitration: : The starting material, benzenesulfonamide , undergoes nitration to introduce the nitro group, forming 4-nitrobenzenesulfonamide .
Phenoxyethylation: : The nitro group on the benzene ring is then reacted with 2-phenoxyethanol in the presence of a suitable catalyst, such as sodium hydride (NaH) , to introduce the phenoxyethyl group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-nitro-N-(2-phenoxyethyl)benzenesulfonamide: can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amino group, resulting in the formation of 4-amino-N-(2-phenoxyethyl)benzenesulfonamide .
Substitution: : The compound can participate in electrophilic substitution reactions, where the nitro group or the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: : Electrophilic substitution reactions often use halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (III) chloride (FeCl₃) .
Major Products Formed
Oxidation: : Formation of nitroso or nitrate derivatives.
Reduction: : Formation of 4-amino-N-(2-phenoxyethyl)benzenesulfonamide .
Substitution: : Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-nitro-N-(2-phenoxyethyl)benzenesulfonamide: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be employed in biological studies to investigate the effects of sulfonamide derivatives on biological systems.
Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-nitro-N-(2-phenoxyethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The phenoxyethyl group may enhance the compound's solubility and bioavailability.
Comparaison Avec Des Composés Similaires
4-nitro-N-(2-phenoxyethyl)benzenesulfonamide: can be compared with other similar compounds, such as:
4-nitro-N-(2-phenylethyl)benzamide: : This compound differs in the presence of the benzamide group instead of the sulfonamide group.
3-nitro-4-[(2-phenoxyethyl)amino]-2H-chromen-2-one: : This compound has a different core structure and additional functional groups.
The uniqueness of This compound lies in its combination of the nitro group, sulfonamide group, and phenoxyethyl group, which provides distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
4-nitro-N-(2-phenoxyethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c17-16(18)12-6-8-14(9-7-12)22(19,20)15-10-11-21-13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEUZFKPVREOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


